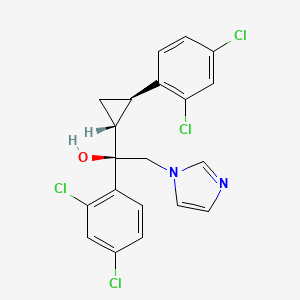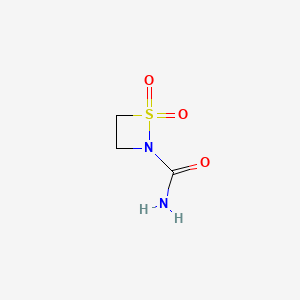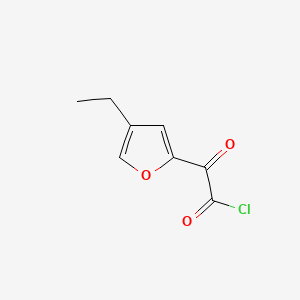
(R)-Citalopram-d6 N-Óxido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Citalopram-d6 N-Oxide is a deuterated derivative of ®-Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The deuterium atoms in ®-Citalopram-d6 N-Oxide replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the parent compound.
Aplicaciones Científicas De Investigación
®-Citalopram-d6 N-Oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of ®-Citalopram.
Biology: Helps in understanding the biological activity and interaction of ®-Citalopram with various enzymes and receptors.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of ®-Citalopram, aiding in the development of more effective antidepressants.
Industry: Utilized in the quality control and validation of pharmaceutical formulations containing ®-Citalopram.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Citalopram-d6 N-Oxide typically involves the oxidation of ®-Citalopram-d6. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of ®-Citalopram-d6 N-Oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-Citalopram-d6 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the N-oxide back to the parent amine.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the N-oxide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidation state derivatives.
Reduction: ®-Citalopram-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
®-Citalopram-d6 N-Oxide exerts its effects by inhibiting the reuptake of serotonin in the brain, thereby increasing the availability of serotonin in the synaptic cleft. This action is similar to that of ®-Citalopram, but the presence of deuterium atoms can alter the metabolic stability and interaction with enzymes. The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic neurotransmission.
Comparación Con Compuestos Similares
®-Citalopram: The parent compound, a selective serotonin reuptake inhibitor.
(S)-Citalopram: The enantiomer of ®-Citalopram, also an SSRI with higher potency.
Escitalopram: The S-enantiomer of citalopram, known for its higher efficacy and selectivity.
Uniqueness: ®-Citalopram-d6 N-Oxide is unique due to the presence of deuterium atoms, which provide enhanced metabolic stability and allow for detailed pharmacokinetic studies. This compound serves as a valuable tool in research to understand the behavior of ®-Citalopram and its derivatives in biological systems.
Propiedades
IUPAC Name |
3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-LDYDPMPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)






![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)


![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)


